molecular formula C22H18Cl2N2OS B10873730 5-chloro-3-(4-chlorophenyl)-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10873730
M. Wt: 429.4 g/mol
InChI Key: SJQCZYIHEWDWCX-UHFFFAOYSA-N
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Description

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorinated indole core, a chlorophenyl group, and a thienyl ethyl side chain

Preparation Methods

The synthesis of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Chlorophenyl Group: The chlorinated indole is coupled with a chlorophenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Attachment of Thienyl Ethyl Side Chain: The final step involves the attachment of the thienyl ethyl side chain through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The chlorinated positions on the indole and phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Scientific Research Applications

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in inflammatory responses, providing anti-inflammatory benefits.

Comparison with Similar Compounds

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like 5-chloroindole and 3-(4-chlorophenyl)indole share structural similarities but lack the thienyl ethyl side chain.

    Chlorophenyl Compounds: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylhydrazine have the chlorophenyl group but differ in other structural aspects.

    Thienyl Compounds: Compounds like 2-thienylacetic acid and 2-thienylmethylamine contain the thienyl group but lack the indole core.

The uniqueness of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N2OS

Molecular Weight

429.4 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-methyl-N-(2-thiophen-2-ylethyl)indole-2-carboxamide

InChI

InChI=1S/C22H18Cl2N2OS/c1-26-19-9-8-16(24)13-18(19)20(14-4-6-15(23)7-5-14)21(26)22(27)25-11-10-17-3-2-12-28-17/h2-9,12-13H,10-11H2,1H3,(H,25,27)

InChI Key

SJQCZYIHEWDWCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCCC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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